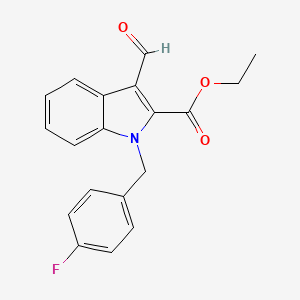

Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate

描述

Historical Context of Indole Derivatives

The foundation of indole chemistry traces back to the mid-nineteenth century, when the compound was first discovered during investigations into dye production. In 1866, German chemist Adolf von Baeyer achieved the first synthesis of indole through the reduction of oxindole using zinc dust. This groundbreaking work followed earlier developments in indigo chemistry, where indole was initially isolated by treatment of the indigo dye with oleum, giving rise to its name as a portmanteau of "indigo" and "oleum".

The systematic study of indole derivatives gained momentum throughout the late nineteenth and early twentieth centuries. The development of the Fischer indole synthesis in the 1880s by Emil Fischer provided a foundational methodology for constructing indole rings from phenylhydrazines and carbonyl compounds under acidic conditions. This classical approach established indole chemistry as a significant area of organic synthesis, enabling researchers to explore the vast potential of indole-containing molecules.

Subsequent decades witnessed the emergence of additional synthetic methodologies, including the Reissert synthesis, Nenitzescu synthesis, Ullmann reaction, Leimgruber-Batcho synthesis, Madelung synthesis, the Bartoli reaction, and the Cadogan-Sundberg reaction. These classical methods laid the groundwork for modern transition metal-catalyzed cyclization reactions that have become powerful tools for constructing indole rings. The evolution from classical to contemporary synthetic strategies reflects the growing recognition of indole derivatives as versatile scaffolds for pharmaceutical and materials applications.

Significance in Heterocyclic Chemistry

Indole represents one of the most widely distributed heterocyclic compounds in nature, possessing exceptional medicinal importance due to its unique structural characteristics. The indole nucleus consists of a bicyclic structure featuring a six-membered benzene ring fused to a five-membered pyrrole ring, creating an aromatic heterocycle with distinctive electronic properties. This structural arrangement endows indole with ten π-electrons distributed across nine ring atoms, making it an electron-rich or π-excessive system.

The aromatic character of indole manifests through significant ring current effects observed in proton magnetic resonance spectra and substantial resonance energy of 47 kilocalories per mole. The compound exhibits high reactivity toward electrophilic substitution reactions, with position 3 serving as the most preferred site for substitution due to favorable π-electron density and localization energy considerations. This regioselectivity has profound implications for synthetic planning and the development of functionalized indole derivatives.

Table 1: Fundamental Properties of Indole Scaffold

The biological significance of indole derivatives extends to numerous naturally occurring compounds of therapeutic importance. Tryptophan, an essential amino acid containing the indole moiety, serves as a precursor for critical biomolecules including the neurotransmitter serotonin and the hormone melatonin. Plant-derived indole compounds include the growth hormone auxin (indole-3-acetic acid), while synthetic indole derivatives encompass anti-inflammatory agents such as indomethacin and beta-blockers like pindolol.

Position of this compound in Contemporary Research

This compound occupies a significant position within contemporary heterocyclic research as a representative example of advanced indole-2-carboxylate derivatives. The compound incorporates multiple functional groups that reflect current trends in medicinal chemistry, including fluorine substitution for enhanced pharmacological properties and aldehyde functionality for potential bioactivity modulation.

Contemporary research in indole chemistry has increasingly focused on the development of novel synthetic methodologies that enable precise control over substitution patterns and stereochemistry. Recent advances in transition metal-catalyzed reactions, carbon-hydrogen activation processes, and cascade cyclization strategies have expanded the accessibility of complex indole derivatives. These methodological developments directly impact the synthesis and study of compounds such as this compound.

Table 2: Molecular Characteristics of this compound

The incorporation of fluorine substitution in the 4-position of the benzyl group reflects contemporary pharmaceutical design principles, as fluorine atoms can significantly influence molecular properties including metabolic stability, lipophilicity, and binding affinity. The presence of both formyl and ethyl carboxylate functionalities provides multiple sites for potential chemical modification and biological interaction, positioning this compound as a valuable intermediate or lead structure in drug discovery efforts.

Classification within Indole-2-carboxylate Family

This compound belongs to the indole-2-carboxylate family, a class of compounds characterized by carboxylic acid derivatives attached to the 2-position of the indole ring system. This structural classification places the compound within a broader category of indolecarboxylic acids and derivatives, which are recognized for their diverse biological activities and synthetic utility.

The indole-2-carboxylate framework has emerged as a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring indole alkaloids and its capacity to interact with multiple biological targets. Recent research has demonstrated the potential of indole-2-carboxylate derivatives as inhibitors of various enzymes and receptors, including integrase inhibitory activity observed for certain structural analogs.

Table 3: Classification and Related Compounds in Indole-2-carboxylate Family

The systematic exploration of structure-activity relationships within the indole-2-carboxylate family has revealed important correlations between substitution patterns and biological activity. Studies investigating compounds such as methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate demonstrate the impact of positional and functional group modifications on molecular properties. These investigations provide crucial insights for understanding the position of this compound within this chemical class.

The compound's unique combination of N-benzyl substitution, C-3 formyl functionality, and C-2 ethyl carboxylate represents a sophisticated example of multi-point functionalization within the indole-2-carboxylate framework. This structural complexity positions the compound as both a synthetic challenge and an opportunity for exploring novel biological activities through precise molecular design. Contemporary research continues to expand the boundaries of indole-2-carboxylate chemistry through innovative synthetic approaches and comprehensive biological evaluation strategies.

属性

IUPAC Name |

ethyl 1-[(4-fluorophenyl)methyl]-3-formylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO3/c1-2-24-19(23)18-16(12-22)15-5-3-4-6-17(15)21(18)11-13-7-9-14(20)10-8-13/h3-10,12H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSKKBDAMMRALW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Construction of the Indole-2-carboxylate Scaffold

Two principal methods are reported for the synthesis of indole-2-carboxylate derivatives:

| Method | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| Hemetsberger Synthesis | Sodium ethoxide, ethyl azidoacetate, benzaldehyde | 12–42% | Condensation to alkenyl azide, then cyclization at 180°C to form indole core |

| Fischer Indole Synthesis | Phenylhydrazine, ethyl pyruvate, acid catalyst | 30–93% | Alternative for certain substitution patterns |

Hemetsberger Synthesis : Substituted benzaldehydes react with ethyl azidoacetate in the presence of sodium ethoxide, forming alkenyl azides. Upon heating (180°C), these azides undergo cyclization to yield the indole-2-carboxylate core.

Fischer Indole Synthesis : For some derivatives, phenylhydrazine and ethyl pyruvate are condensed under acidic conditions to form the indole skeleton, which can be further functionalized.

N-Alkylation with 4-Fluorobenzyl Halide

Once the indole-2-carboxylate core is obtained, the nitrogen at position 1 is alkylated using a 4-fluorobenzyl halide (typically the bromide or chloride):

| Step | Reagents/Conditions | Typical Yield | Notes |

|---|---|---|---|

| N-Alkylation | 4-Fluorobenzyl bromide, base (e.g., K2CO3), DMF | 60–85% | N1-selectivity is crucial; DMF as solvent favors alkylation |

- The reaction is performed under basic conditions (potassium carbonate or sodium hydride) in a polar aprotic solvent such as dimethylformamide to promote nucleophilic substitution at the indole nitrogen.

Formylation at the 3-Position

The formyl group is introduced at the 3-position of the indole ring, typically via a Vilsmeier–Haack reaction:

| Step | Reagents/Conditions | Typical Yield | Notes |

|---|---|---|---|

| Formylation | DMF, POCl3, 0–25°C | 65–90% | Vilsmeier–Haack formylation is regioselective for C3 position |

- The N-alkylated indole-2-carboxylate is treated with a mixture of dimethylformamide and phosphorus oxychloride at low temperature. This generates the Vilsmeier reagent in situ, which selectively formylates the 3-position of the indole ring.

Purification and Characterization

After completion of the synthetic steps, the crude product is purified by column chromatography (silica gel, gradient elution with ethyl acetate/hexane). The structure and purity are confirmed by ^1H NMR, ^13C NMR, IR spectroscopy, and high-resolution mass spectrometry.

| Step | Key Reagents/Conditions | Yield Range | Critical Parameters |

|---|---|---|---|

| Indole Core Construction | Hemetsberger or Fischer method | 12–93% | Substituent compatibility, temperature |

| N-Alkylation | 4-Fluorobenzyl bromide, base, DMF | 60–85% | Base strength, solvent choice |

| Formylation | DMF, POCl3, 0–25°C | 65–90% | Temperature control, reaction time |

| Purification | Silica gel chromatography | — | Solvent system, fraction monitoring |

- The Hemetsberger method is preferred for substrates sensitive to acidic conditions, while the Fischer indole synthesis is more versatile for various substitution patterns.

- N-alkylation is highly dependent on the choice of base and solvent; stronger bases and polar aprotic solvents enhance yield and selectivity.

- The Vilsmeier–Haack formylation is efficient and regioselective for the 3-position of the indole, but strict temperature control is necessary to prevent overreaction or decomposition.

- Overall yields for the full sequence typically range from 25–45%, depending on the substitution pattern and purification efficiency.

化学反应分析

Types of Reactions

Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The 4-fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

Oxidation: Ethyl 1-(4-fluorobenzyl)-3-carboxy-1H-indole-2-carboxylate

Reduction: Ethyl 1-(4-fluorobenzyl)-3-hydroxymethyl-1H-indole-2-carboxylate

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

Recent studies have highlighted the biological activities of indole derivatives, particularly those containing the carboxylic acid moiety. Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate has been investigated for its potential as an HIV-1 integrase inhibitor .

HIV-1 Integrase Inhibition

Research indicates that derivatives of indole-2-carboxylic acid can effectively inhibit the strand transfer of HIV-1 integrase. For instance, a study demonstrated that modifications at specific positions on the indole core significantly enhanced the inhibitory activity against integrase, with some derivatives achieving IC50 values as low as 0.13 μM . The introduction of halogenated groups at the C6 position and long-chain substituents at C3 has been shown to improve interaction with the active site of integrase, suggesting a promising pathway for developing antiviral agents.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that allow for structural modifications aimed at enhancing biological activity.

Synthetic Routes

The compound can be synthesized through a series of reactions involving indole derivatives and various alkylating agents. For example, starting from ethyl 3-formyl-1H-indole-2-carboxylate, nucleophilic substitution reactions can introduce different substituents at the benzyl position, such as fluorinated aromatic rings .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Findings in SAR Studies

Studies have shown that:

- The presence of halogen atoms (such as fluorine) on the aromatic ring significantly enhances biological activity.

- Modifications at the C3 position of the indole core can lead to substantial improvements in integrase inhibition .

- Compounds with longer hydrophobic branches tend to exhibit better interactions with target proteins due to increased binding affinity.

Case Studies and Research Findings

Several case studies provide insights into the effectiveness of this compound in various applications:

作用机制

The mechanism of action of Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole core structure is known to interact with a variety of biological targets, including enzymes, receptors, and ion channels. The presence of the 4-fluorobenzyl group may enhance the compound’s binding affinity and selectivity for certain targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects at the Indole Core

Position 1 (N1 Substitution)

- This substitution is shared with compounds like FUB-144 (1-(4-fluorobenzyl)-1H-indol-3-ylmethanone) and FUB-AMB (methyl (1-(4-fluorobenzyl)-1H-indazole-3-carbonyl)valinate), which are noted for their psychoactive properties .

- Analogs from : Compounds such as N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide feature bulkier benzophenone or benzoyl groups at N1, which may reduce solubility compared to the 4-fluorobenzyl group in the target compound .

Position 2 (Carboxylate vs. Carboxamide)

- Analogs : In contrast, compounds like N-[2-Benzoyl-4-chlorophenyl]-5-fluoro-1H-indole-2-carboxamide () have carboxamide groups at position 2, which are more stable under physiological conditions but less reactive for further derivatization .

Position 3 (Formyl Group)

- Target Compound: The formyl group at position 3 is a reactive aldehyde, enabling condensation reactions (e.g., Schiff base formation). This contrasts with analogs such as FUB-JWH-018 (1-(4-fluorobenzyl)-1H-indol-3-ylmethanone), which has a ketone group at position 3, reducing reactivity .

Physical and Spectroscopic Properties

Melting Points

- Target Compound : Expected to fall within 230–250°C, based on analogs like 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (m.p. 233–234°C) and N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (m.p. 249–250°C) .

Spectroscopic Data

- ^1H-NMR : The 4-fluorobenzyl group would produce a characteristic doublet (J = 8–9 Hz) near δ 7.0–7.2 ppm for aromatic protons, while the formyl group at C3 would appear as a singlet near δ 9.8–10.0 ppm .

- IR : Strong carbonyl stretches (~1660–1670 cm⁻¹) for the ester and formyl groups, consistent with analogs in and .

生物活性

Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate is a synthetic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article delves into the compound's biological properties, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Compound Overview

- Molecular Formula : C19H16FNO3

- Molecular Weight : 329.34 g/mol

- Structure : The compound features an indole ring with a formyl group and a 4-fluorobenzyl substituent, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Indole Core : Achieved through Fischer indole synthesis using phenylhydrazine and an appropriate aldehyde or ketone.

- Introduction of the 4-Fluorobenzyl Group : This is accomplished via nucleophilic substitution reactions.

- Formylation : The formyl group is introduced using a Vilsmeier-Haack reaction involving DMF and POCl3.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains. Studies have shown that:

- The compound demonstrates effectiveness against Gram-positive and Gram-negative bacteria.

- Minimum inhibitory concentration (MIC) values indicate strong antibacterial properties comparable to standard antibiotics .

Anticancer Activity

Indoles are well-known for their anticancer potential, and this compound has been evaluated for its cytotoxic effects on several cancer cell lines:

- Cell Lines Tested : HCT-116 (colon cancer), PC-3 (prostate cancer), and SNB-19 (brain cancer).

- Cytotoxicity Assays : MTT assays reveal significant antiproliferative effects, with IC50 values indicating effective concentration ranges for therapeutic applications .

The exact mechanism of action for this compound is not fully elucidated but is believed to involve:

- Enzyme Inhibition : Potential interactions with various enzymes that play roles in cell proliferation and survival.

- Receptor Binding : The indole structure may facilitate binding to receptors involved in signaling pathways pertinent to cancer progression and microbial resistance .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| Ethyl 1-(4-fluorobenzyl)-1H-indole-2-carboxylate | Lacks formyl group | Different chemical reactivity |

| Ethyl 1-(4-chlorobenzyl)-3-formyl-1H-indole-2-carboxylate | Contains chlorine instead of fluorine | Potentially different interactions |

| Ethyl 1-(4-fluorobenzyl)-3-hydroxymethyl-1H-indole-2-carboxylate | Hydroxymethyl group instead of formyl | Variations in reactivity |

Case Studies

Recent studies have provided valuable insights into the biological activities of this compound. For instance:

- Antimicrobial Study : A study conducted on various indole derivatives showed that this compound had a lower MIC compared to traditional antibiotics against Staphylococcus aureus, suggesting its potential as an alternative treatment option .

- Cancer Research : In vitro studies demonstrated that the compound effectively inhibited cell growth in PC-3 cells with an IC50 value of approximately 21.74 µM, indicating promising anticancer properties .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions using sodium acetate in acetic acid under reflux. For example, 3-formyl-1H-indole-2-carboxylate derivatives can be synthesized via refluxing with aminothiazolones, followed by recrystallization from DMF/acetic acid mixtures to improve purity . The 4-fluorobenzyl group can be introduced via alkylation using 4-fluorobenzyl bromide under basic conditions, as demonstrated in similar imidazolium salt syntheses . Optimization should focus on reaction time (3–5 hours), stoichiometry (1.1:1 molar ratio of aldehyde to nucleophile), and purification methods (e.g., gradient chromatography or recrystallization).

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Compare chemical shifts of the indole C-3 formyl proton (δ ~10 ppm) and fluorobenzyl aromatic protons (δ ~7.2–7.4 ppm) to reference data .

- Mass Spectrometry : Confirm the molecular ion peak at m/z 339.3 (calculated for C₁₉H₁₆FNO₃).

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

Q. What safety and regulatory considerations apply to handling this compound?

- Methodological Answer : While not explicitly listed in controlled substance schedules, structurally related indole derivatives (e.g., FUB-144) are regulated due to cannabinoid receptor activity . Researchers should:

- Screen for structural analogs in the DEA’s Schedule I/II lists .

- Implement inert-atmosphere handling (N₂/Ar) for air-sensitive steps .

- Adopt waste disposal protocols for fluorinated intermediates to minimize environmental release .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystallized samples of this compound be analyzed to predict supramolecular aggregation?

- Methodological Answer : Use X-ray crystallography (SHELX suite for refinement) and graph-set analysis (Etter’s formalism) to classify hydrogen-bond motifs (e.g., R₂²(8) rings). The formyl and ester groups may act as hydrogen-bond acceptors, while indole NH could serve as a donor. Compare observed patterns to database entries (Cambridge Structural Database) to identify packing trends .

Q. What strategies resolve contradictions in biological activity data between in vitro and in silico models for this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to target receptors (e.g., SARS-CoV-2 main protease, based on structural analogs in Scheme 4 ).

- Experimental Validation : Perform radioligand displacement assays (e.g., CB1/CB2 receptor binding) with positive controls (e.g., WIN 55,212-2). Adjust computational parameters (e.g., solvation models) if discrepancies exceed 20% .

Q. How can the formyl group at C-3 be selectively functionalized without disrupting the fluorobenzyl moiety?

- Methodological Answer :

- Condensation Reactions : React with hydrazines or hydroxylamines in ethanol at 60°C to form hydrazones or oximes, preserving the ester and fluorobenzyl groups .

- Protection Strategies : Temporarily protect the formyl group as a thioacetal (using ethanedithiol and BF₃·Et₂O) before alkylating the indole nitrogen .

Q. What crystallographic software and parameters are optimal for refining this compound’s structure from twinned data?

- Methodological Answer : Use SHELXL for small-molecule refinement. Key steps:

- Define twin laws (e.g., -h, -k, -l) using HKLF 5 format.

- Apply restraints for anisotropic displacement parameters (ISOR/DFIX).

- Validate with R1 < 5% and wR2 < 12% for high-resolution (<1.0 Å) data .

Q. How does the electronic nature of the 4-fluorobenzyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atom deactivates the benzyl ring, reducing nucleophilic aromatic substitution (SNAr) rates. Use Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids (e.g., 4-methoxyphenylboronic acid) at 80°C in DMF/H₂O (3:1) to functionalize the indole core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。